molecular formula C15H11BrClN3O B450073 {4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE

{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE

Cat. No.: B450073
M. Wt: 364.62g/mol
InChI Key: RUCRPEGCQSNBGP-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with phenoxyacetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(4-chlorophenyl)sulfonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-(2,4-dichlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

{4-BROMO-2-[2-(2-CHLOROPHENYL)CARBOHYDRAZONOYL]PHENOXY}METHYL CYANIDE is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H11BrClN3O

Molecular Weight

364.62g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]phenoxy]acetonitrile

InChI

InChI=1S/C15H11BrClN3O/c16-12-5-6-15(21-8-7-18)11(9-12)10-19-20-14-4-2-1-3-13(14)17/h1-6,9-10,20H,8H2/b19-10-

InChI Key

RUCRPEGCQSNBGP-GRSHGNNSSA-N

SMILES

C1=CC=C(C(=C1)NN=CC2=C(C=CC(=C2)Br)OCC#N)Cl

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\C2=C(C=CC(=C2)Br)OCC#N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=C(C=CC(=C2)Br)OCC#N)Cl

Origin of Product

United States

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